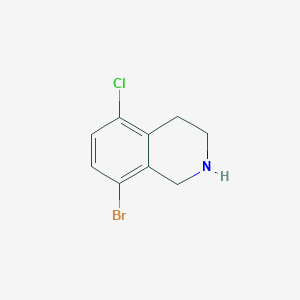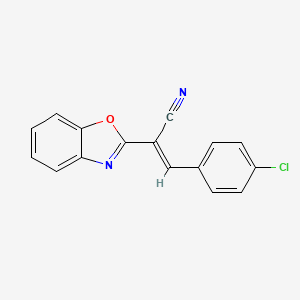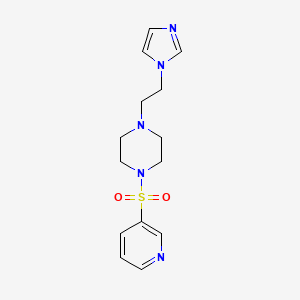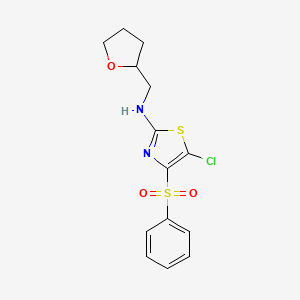
3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or uses .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions, and yield .Molecular Structure Analysis
This involves the use of spectroscopic techniques like IR, NMR, and Mass Spectroscopy to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing derivatives of pyrazolone compounds, including "3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one," showing their potential in various scientific applications. For instance, the synthesis of hydroxy pyrazolines from Claisen–Schmidt condensation products has been documented, highlighting their structural characterization through IR, 1H NMR, and 13C NMR spectra (Parveen, Iqbal, & Azam, 2008). This demonstrates the compound's versatility in organic synthesis.
Crystal Growth and Material Science
The compound's derivatives have been used in crystal growth studies, where single crystals of "1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol" were grown using a slow solvent evaporation technique. These crystals were extensively characterized by powder XRD, FT–IR, TG–DTA–DSC, and dielectric study, revealing their stability up to 160 °C and their potential use in materials science (Vyas et al., 2012).
Antimicrobial Activity
Several studies have focused on the antimicrobial activity of pyrazolone derivatives. For example, novel chitosan Schiff bases derived from heteroaryl pyrazole compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These studies suggest the potential of pyrazolone derivatives in developing new antimicrobial agents (Hamed et al., 2020).
Catalytic and Antioxidant Properties
The catalytic synthesis and antioxidant properties of pyrazolone derivatives have also been explored, demonstrating their efficacy as potential antioxidants in in vitro studies. Such research underlines the compound's role in synthesizing structurally supported antioxidants with potential applications in medicinal chemistry (Prabakaran, Manivarman, & Bharanidharan, 2021).
Spectroscopic and Computational Studies
Pyrazolone derivatives have been subjected to comprehensive spectroscopic and computational studies, providing insights into their molecular structure, vibrational spectra, and electronic properties. These studies contribute to understanding the compound's chemical behavior and potential applications in designing novel materials and drugs (Viji et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds such as 1-phenyl-2-propanol and 2-Phenyl-2-propanol have been studied, and they are often used as pharmaceutical intermediates
Mode of Action
It’s worth noting that the compound contains a pyrazolone ring, which is a common feature in many biologically active compounds . The pyrazolone ring can interact with various biological targets, leading to a range of potential effects. The specific interactions would depend on the exact structure and configuration of the compound.
Biochemical Pathways
For instance, 1-Phenyl-2-propanol has been used in the bioreduction of 1-phenyl-2-propanone
Result of Action
For instance, certain pyrrolidine derivatives have demonstrated anticancer activity
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-phenyl-2-propan-2-yl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(2)14-12(15)8-11(13-14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLINXKSDQSVBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC(=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B2408868.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)
![3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one](/img/structure/B2408872.png)

![Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate](/img/structure/B2408875.png)
![Ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2408877.png)

![2-[3-chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2408880.png)
![2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2408881.png)
methyl}oxolane-3-carboxamide](/img/structure/B2408884.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2408885.png)
